4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester
Description
4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester (hypothetical structure) is a pyrimidine derivative featuring an amino group at position 2 and diethyl ester groups at positions 4 and 4. The compound’s molecular formula is inferred as C₁₂H₁₆N₃O₄ (molecular weight ~290.28 g/mol). Its reactivity and properties are influenced by the electron-donating amino group and the lipophilic ester substituents .
Properties
CAS No. |
62328-20-5 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
diethyl 2-aminopyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
DTVZVIXLSASPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-aminopyrimidine-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of diethyl 2-aminopyrimidine-4,5-dicarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-aminopyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The reactions typically yield substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Diethyl 2-aminopyrimidine-4,5-dicarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of diethyl 2-aminopyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it often acts as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparative Data Table
Notes
- Data Limitations: Direct data on the amino-substituted compound is absent in the evidence; comparisons rely on structural analogs.
- Functional Group Impact: Amino groups enhance polarity and hydrogen bonding, whereas phenyl/alkyl groups increase lipophilicity.
- Future Directions : Experimental studies on the target compound’s crystallography and bioactivity are needed to validate theoretical comparisons.
Biological Activity
4,5-Pyrimidinedicarboxylic acid, 2-amino-, diethyl ester (CAS No. 62328-20-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two carboxylic acid groups and an amino group, which contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:
The biological activity of 4,5-pyrimidinedicarboxylic acid derivatives often involves their interaction with specific molecular targets. Research indicates that these compounds may act as enzyme inhibitors, particularly against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anticancer therapies .
Anticancer Activity
Several studies have demonstrated the anticancer potential of 4,5-pyrimidinedicarboxylic acid derivatives. For instance, a study reported that compounds derived from this structure exhibited selective inhibition of CDK2, leading to reduced proliferation of cancer cell lines.
Anti-inflammatory Properties
Research has also indicated that derivatives of pyrimidinedicarboxylic acid possess anti-inflammatory properties. These compounds have been shown to inhibit edema and granuloma tissue formation in animal models . The anti-inflammatory effects are attributed to their ability to modulate inflammatory pathways.
Other Pharmacological Effects
In addition to anticancer and anti-inflammatory activities, some studies suggest that these compounds may exhibit analgesic and antipyretic effects. This broad spectrum of activity highlights the potential for developing multifunctional therapeutic agents .
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study published in Nature explored the effects of various pyrimidine derivatives on CDK2 activity. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced inhibitory potency. The most potent compound demonstrated IC50 values in the low micromolar range against CDK2 .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a study examining the anti-inflammatory effects of pyrimidine derivatives, researchers administered these compounds to rats with induced inflammation. The results showed a significant reduction in inflammatory markers and tissue swelling compared to controls, suggesting effective therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
